molecular formula C9H8FN3O B2766836 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one CAS No. 459414-73-4

3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Katalognummer: B2766836
CAS-Nummer: 459414-73-4
Molekulargewicht: 193.181
InChI-Schlüssel: VDDWAGDCXKFEOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one is a fluorinated quinazolinone derivative with a molecular formula of C₁₃H₁₄FN₃O and a monoisotopic mass of 214.11061 Da . This compound is synthesized via condensation reactions involving benzoxazinone intermediates, yielding a white amorphous solid with a melting point of 198–199°C and a moderate synthesis yield of 51% . Key spectral characteristics include:

  • ¹H-NMR (DMSO-d₆): δ 7.76 (dd, J = 8.16, 1.6 Hz, 1H), 7.68–7.66 (m, 2H), 5.82 (s, 2H, NH₂), 2.57 (s, 3H, CH₃) .
  • UV-Vis: λmax = 265 nm (ε = 6178 M⁻¹cm⁻¹), 314 nm (ε = 3475 M⁻¹cm⁻¹) .

Eigenschaften

IUPAC Name

3-amino-6-fluoro-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDWAGDCXKFEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through various methods, including microwave-assisted synthesis and traditional organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Cytotoxicity and Antitumor Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives possess IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (Breast)3.79 ± 0.96
This compoundA2780 (Ovarian)0.14 ± 0.03
LapatinibMCF75.9 ± 0.74
LapatinibA278012.11 ± 1.03

The compound's mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival. Notably, compounds derived from this class have shown to act as ATP non-competitive inhibitors against CDK2 and HER2 kinases and ATP competitive inhibitors against EGFR .

Antiviral Activity

In addition to antitumor properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. For instance, specific analogs were tested against Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity linked to the structural modifications on the quinazolinone scaffold .

Table 2: Antiviral Activity Against TMV

CompoundCurative Rate (%)Concentration (µg/mL)Reference
III-3155500
III-1654500

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their substituents. The presence of fluorine atoms, as seen in this compound, has been associated with enhanced cytotoxicity compared to other halogenated derivatives . The SAR studies suggest that modifications at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.

Case Studies

A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation. The results indicated that compounds with a fluorine substitution at the sixth position showed improved inhibitory activity compared to their non-fluorinated counterparts .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antitumor Activity
Research indicates that 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has an IC50 value of approximately 3.79μM3.79\,\mu M against MCF7 breast cancer cells and 0.14μM0.14\,\mu M against A2780 ovarian cancer cells . Its mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (Breast)3.79 ± 0.96
This compoundA2780 (Ovarian)0.14 ± 0.03
LapatinibMCF75.9 ± 0.74
LapatinibA278012.11 ± 1.03

Anticonvulsant Properties
This compound has also been evaluated for its anticonvulsant activity. In a study involving several derivatives of quinazolinones, it was found that modifications on the aromatic ring significantly influenced anticonvulsant efficacy . The presence of specific substituents was correlated with enhanced protective effects against seizures.

Antiviral Activity

In addition to its anticancer properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. Specifically, certain analogs have shown moderate antiviral effects against Tobacco Mosaic Virus (TMV), suggesting potential for further exploration in antiviral drug development .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the presence of fluorine at the sixth position enhances cytotoxicity compared to non-fluorinated derivatives . The modification at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.

Table 2: Comparison of Quinazolinone Derivatives

Compound NameKey Differences
2-methylquinazolin-4(3H)-oneLacks the amino group at the 3-position
3-aminoquinazolin-4(3H)-oneLacks the methyl group at the 2-position
4(3H)-quinazolinoneLacks both the amino and methyl groups

Case Studies

A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation . The results indicated that compounds with a fluorine substitution at the sixth position demonstrated improved inhibitory activity compared to their non-fluorinated counterparts.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Position-Specific Substituent Effects

Position 2 Modifications
  • 2-(4-Fluorophenyl) (Compound 5, ) : Introduces aromaticity and electronegativity, which may enhance π-π stacking in biological targets but reduce solubility compared to methyl .
Position 6 Modifications
  • 6-Fluoro (Target Compound) : Provides electronegativity for hydrogen bonding while maintaining a small atomic radius, favoring target selectivity .
Position 3 Modifications
  • 3-Amino (Target Compound): Offers hydrogen-bonding capability for receptor interactions .
  • 3-(4-Trifluoromethylphenyl) (Compound 39b, ) : Bulky aromatic group increases hydrophobicity, possibly improving affinity for hydrophobic binding pockets .

Key Observations :

  • The target compound’s higher melting point (198–199°C vs. 149.5°C for 3a) suggests stronger intermolecular forces, likely due to hydrogen bonding from the 3-amino group .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, and how are intermediates characterized?

A typical synthesis involves cyclization of fluorinated benzamide precursors under acidic conditions. For example, 2-amino-6-fluorobenzonitrile can be hydrolyzed in H₂SO₄ at 65°C to form 2-amino-6-fluorobenzamide , followed by iodination or cyclization with methylating agents to introduce the quinazolinone core . Characterization of intermediates includes ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (e.g., ESI-HRMS for confirming molecular ions) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H NMR : To resolve aromatic protons and substituents (e.g., δ 3.55 ppm for methyl groups in similar compounds) .
  • ¹³C NMR : Identifies carbonyl carbons (~162 ppm) and fluorinated aromatic carbons (split signals due to ¹⁹F coupling) .
  • IR Spectroscopy : Confirms the C=O stretch (~1679 cm⁻¹) and NH₂ vibrations .
  • ESI-HRMS : Validates the molecular formula (e.g., [M+H]+ calculated for C₁₀H₉FN₃O: 206.07) .

Advanced: How can reaction conditions be optimized to improve yields of fluorinated quinazolinones?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysis : Trifluoroacetic acid (TFA) acts as a dual solvent/catalyst in one-pot trifluoromethylation reactions, achieving up to 88% yield in analogous syntheses .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 1 h) and improves purity .

Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity, and how are contradictions in activity data resolved?

  • Fluorine Effects : Fluorine at position 6 enhances electron-withdrawing properties, increasing binding affinity to enzymatic targets (e.g., kinase inhibitors) .
  • Data Contradictions : Discrepancies in antioxidant or antimicrobial activity (e.g., P<0.5 in some derivatives ) are addressed via structure-activity relationship (SAR) studies , comparing substituents like methoxy vs. chloro groups . For example, 3-methyl-2-phenylquinazolin-4(3H)-one derivatives with 4-fluorophenyl groups show higher activity than chlorinated analogs .

Advanced: What crystallographic insights inform the design of quinazolinone-based therapeutics?

  • Dihedral Angles : The quinazolinone ring and substituents (e.g., phenyl groups) form dihedral angles (~88.8°) that influence molecular packing and solubility .
  • Hydrogen Bonding : N-H···O interactions stabilize crystal lattices, as seen in analogs like 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one . These insights guide the design of bioavailable derivatives.

Basic: How is the purity of the compound validated during synthesis?

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluents) removes by-products .
  • HPLC : Purity >95% is confirmed using C18 columns and UV detection at 254 nm .

Advanced: What in vitro assays are used to evaluate its pharmacological potential?

  • Anticancer Activity : MTT assays against cell lines (e.g., IC₅₀ values for HepG2), with comparative analysis against reference drugs (e.g., doxorubicin) .
  • Antimicrobial Screening : Broth microdilution assays (MIC values) for bacterial/fungal strains, noting enhanced activity with electron-withdrawing substituents .

Basic: What are the stability considerations for storing this compound?

  • Light/Temperature : Store in amber vials at -20°C to prevent degradation of the fluorinated aromatic ring .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinazolinone core .

Advanced: How are computational methods (e.g., molecular docking) applied to study its mechanism?

  • Target Prediction : Docking into EGFR or tubulin active sites (PDB: 1M17) identifies key interactions (e.g., hydrogen bonds with Lys721) .
  • ADMET Modeling : Predicts logP (~2.5) and bioavailability scores using SwissADME, guiding lead optimization .

Advanced: How do synthetic by-products form, and what strategies mitigate their generation?

  • By-Products : Over-iodination or dimerization may occur during halogenation steps.
  • Mitigation : Use stoichiometric control (e.g., 1.1 eq. I₂) and monitor reactions via TLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.